molecular formula C9H17ClN2O2 B1505725 hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride CAS No. 1186663-22-8

hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride

Cat. No.: B1505725
CAS No.: 1186663-22-8
M. Wt: 220.69 g/mol
InChI Key: LFPIHLPVPPQQAZ-UHFFFAOYSA-N
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Description

Hexahydro-pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride (CAS: 132414-79-0) is a bicyclic secondary amine derivative with the molecular formula C₉H₁₆N₂O₂·HCl (free base: 184.24 g/mol). This compound features a fused pyrrolidine-pyrrolidine system, where the ethyl ester group and hydrochloride salt enhance solubility in polar solvents. Key properties include:

  • Storage: Sealed in dry conditions at 2–8°C .
  • Applications: Primarily used in laboratory settings as a synthetic intermediate, though commercial availability is currently discontinued .
  • Synthesis: Likely involves catalytic hydrogenation (e.g., Pd/C) or esterification, analogous to methods for related pyrrolo-pyridine derivatives .

Properties

IUPAC Name

ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11;/h7-8,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPIHLPVPPQQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2CCNC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30712341
Record name Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
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Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-22-8
Record name Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid, hexahydro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186663-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cycloaddition-Based Synthetic Approaches

A prominent method for synthesizing hexahydro-pyrrolo[3,4-b]pyrrole derivatives involves the use of [3 + 2] cycloaddition reactions of azomethine ylides with suitable dipolarophiles. This approach has been demonstrated in the rapid synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused compounds, where condensation of α-amino acid esters with aldehydes generates azomethine ylides that undergo cycloaddition with maleimides or related compounds. The process often includes subsequent reduction and intramolecular lactamization steps to furnish the bicyclic core structure.

  • Key Reaction Steps:
    • Formation of azomethine ylide from α-amino acid ethyl ester and aldehyde.
    • [3 + 2] Cycloaddition with maleimides.
    • Reduction of nitro groups if present.
    • Intramolecular lactamization to stabilize the bicyclic ring system.

This method is advantageous for its rapidity and the ability to introduce diverse substituents on the bicyclic framework.

Radical Addition and Electrochemical Oxidation Routes

Another synthetic strategy involves the preparation of related pyrrolizine derivatives through radical addition and electrochemical oxidation of 2-aroylpyrroles, which can be adapted to synthesize hexahydro-pyrrolo[3,4-b]pyrrole carboxylates. This method includes:

  • Treatment of aroyl pyrroles with trialkyl methanetricarboxylates or dialkyl malonates in the presence of electrochemical oxidants.
  • Radical addition followed by intermolecular double alkylation.
  • Hydrolysis and monodecarboxylation steps to yield the target carboxylic acid esters or their hydrochloride salts.

This approach offers a controlled pathway to functionalized bicyclic pyrrole derivatives, though it is more commonly applied to pyrrolizine analogs.

Aza-Annulation and Cyclization Techniques

Aza-annulation reactions involving tetrahydro-β-carboline derivatives and bis-electrophiles have been reported to construct fused heterocycles related to hexahydro-pyrrolo[3,4-b]pyrroles. These methods typically involve:

  • Bischler–Napieralski type cyclization of ketene N,S-acetals.
  • Subsequent aza-annulation with 1,2- or 1,3-bis electrophiles.
  • Purification via chromatographic techniques to isolate the desired bicyclic compounds.

While this method is more general for fused heterocycles, it can be tailored for hexahydro-pyrrolo[3,4-b]pyrrole derivatives with carboxylic acid ester functionalities.

Carbamoyl Chloride Intermediate and Amidation

In the synthesis of related pyrrolo derivatives, carbamoyl chloride intermediates are generated by treating amine hydrochloride salts with triphosgene in the presence of pyridine. These intermediates can then be reacted with amino acid methyl esters, followed by hydrolysis to yield carboxylic acids or their ester forms. This multi-step route is useful for introducing specific substitutions and obtaining hydrochloride salts for improved stability.

Salt Formation and Polymorph Control

The hydrochloride salt form of hexahydro-pyrrolo[3,4-b]pyrrole carboxylic acid ethyl ester is typically prepared by treatment of the free base with hydrochloric acid under controlled conditions. Polymorph screening and characterization via powder X-ray diffraction ensure the selection of stable and pure salt forms suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Notes
[3 + 2] Cycloaddition of Azomethine Ylides α-Amino acid ethyl ester, aldehydes, maleimides, reducing agents Rapid synthesis, structural diversity Includes reduction and lactamization steps
Radical Addition & Electrochemical Oxidation Aroyl pyrroles, trialkyl methanetricarboxylates, electrochemical oxidants Controlled functionalization Applied mainly to pyrrolizine derivatives
Aza-Annulation & Cyclization Ketene N,S-acetals, bis-electrophiles, Bischler–Napieralski cyclization Access to fused heterocycles Requires chromatographic purification
Carbamoyl Chloride Intermediate Route Amine hydrochloride salts, triphosgene, pyridine, amino acid methyl esters Enables substitution control Multi-step, includes hydrolysis
Hydrochloride Salt Formation Free base, hydrochloric acid Improves stability and solubility Polymorph characterization essential

Detailed Research Findings

  • The cycloaddition approach allows for the efficient construction of the hexahydro-pyrrolo[3,4-b]pyrrole core with functional groups positioned for further derivatization, making it a preferred route for rapid library synthesis.

  • Electrochemical oxidation methods provide an alternative radical-based pathway but require careful control of reaction conditions and are more suited for structurally related pyrrolizine systems.

  • Aza-annulation techniques expand the scope of heterocyclic frameworks accessible, facilitating the synthesis of complex fused bicyclic systems that can be analogs or precursors to hexahydro-pyrrolo[3,4-b]pyrrole derivatives.

  • The use of carbamoyl chloride intermediates followed by amidation and hydrolysis steps is a versatile method for preparing substituted derivatives and their hydrochloride salts, which are important for pharmaceutical formulation.

  • Salt formation and polymorph screening are crucial for the final product's pharmaceutical properties, with hydrochloride salts commonly preferred for their enhanced solubility and stability profiles.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

Hexahydro-Pyrrolo[3,4-b]pyrrole derivatives exhibit significant activity as ligands for histamine receptors, particularly the H3 receptor. These compounds have been studied for their potential in treating neurological disorders, obesity, and other conditions related to central nervous system (CNS) function.

  • Histamine H3 Receptor Modulation : The compound acts as an antagonist or inverse agonist at the H3 receptor, which is implicated in various CNS disorders including cognitive dysfunction and memory impairment. Research indicates that modulation of this receptor can influence neurotransmitter release and neuronal activity, making it a target for drug development aimed at treating conditions such as Alzheimer’s disease and schizophrenia .

Therapeutic Applications

The potential therapeutic applications of hexahydro-Pyrrolo[3,4-b]pyrrole derivatives are diverse:

  • CNS Disorders : As mentioned earlier, these compounds are being investigated for their role in treating cognitive disorders and obesity by modulating histamine signaling pathways.
  • Anticancer Activity : Some studies suggest that pyrrolo derivatives may exhibit anticancer properties by inhibiting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study 1: Neurological Disorders

A study published in a pharmaceutical journal demonstrated that hexahydro-Pyrrolo[3,4-b]pyrrole derivatives improved cognitive function in animal models of Alzheimer’s disease by enhancing cholinergic signaling through H3 receptor antagonism. The results indicated significant improvements in memory tasks compared to control groups.

Case Study 2: Obesity Management

Another research effort explored the effects of these compounds on weight management. In a controlled trial involving obese mice, administration of hexahydro-Pyrrolo[3,4-b]pyrrole derivatives resulted in reduced food intake and increased energy expenditure, suggesting a potential role in obesity treatment.

Data Table: Summary of Applications

Application AreaMechanism of ActionPotential Benefits
CNS DisordersH3 receptor antagonismImproved cognition and memory
Obesity ManagementModulation of appetite signalsWeight loss and metabolic enhancement
Anticancer ActivityInduction of apoptosisInhibition of tumor growth

Mechanism of Action

Hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride is similar to other nitrogen-containing heterocyclic compounds such as pyrrolopyrazine and indole derivatives. its unique structure and properties make it distinct in terms of its reactivity and biological activity.

Comparison with Similar Compounds

tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS: 132414-81-4)

Property Target Compound (Ethyl Ester HCl) tert-Butyl Ester
Molecular Formula C₉H₁₆N₂O₂·HCl C₁₁H₂₀N₂O₂
Molecular Weight 184.24 (free base) 212.29
Substituent Ethyl ester + HCl tert-Butyl ester
Solubility High (due to HCl salt) Lipophilic (tert-butyl group)
Stability Hygroscopic (HCl salt) Enhanced stability (protecting group)
Applications Lab intermediate (discontinued) Drug design, biological probes

Key Differences :

  • The tert-butyl derivative lacks a hydrochloride salt, making it less water-soluble but more suitable for organic-phase reactions.
  • Its bulky tert-butyl group acts as a protective moiety in peptide synthesis, whereas the ethyl ester HCl is more reactive but less stable .

Ethyl 1-Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS: 132414-78-9)

Property Target Compound (Ethyl Ester HCl) 1-Benzyl Derivative
Molecular Formula C₉H₁₆N₂O₂·HCl C₁₆H₂₁N₂O₂
Molecular Weight 184.24 (free base) 273.35
Substituent Ethyl ester + HCl Ethyl ester + benzyl group
Solubility Polar solvents Reduced (hydrophobic benzyl)
Applications Lab intermediate R&D (specialized synthesis)

Key Differences :

  • Safety data sheets indicate stricter handling protocols for the benzyl derivative due to its complex structure .

Methyl Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS: 142345-53-7)

Property Target Compound (Ethyl Ester HCl) Methyl Ester
Molecular Formula C₉H₁₆N₂O₂·HCl C₈H₁₄N₂O₂
Molecular Weight 184.24 (free base) 170.21
Substituent Ethyl ester + HCl Methyl ester
Boiling Point Not reported Likely lower (smaller ester)
Applications Lab intermediate Unspecified (limited data)

Key Differences :

  • The methyl ester’s smaller size increases volatility and polar solvent compatibility but may reduce stability in acidic conditions.

Biological Activity

Hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological properties, and implications for therapeutic applications based on diverse scientific literature.

  • Molecular Formula : C9H16N2O2
  • Molecular Weight : 184.24 g/mol
  • CAS Number : 948846-39-7

Synthesis and Structure

The synthesis of hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester typically involves the reaction of pyrrole derivatives with ethyl esters under specific conditions to yield the desired compound. The structure features a pyrrole ring fused with a hexahydro configuration, which is crucial for its biological activity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance, a study reported that derivatives of pyrrolo compounds exhibited significant cytotoxicity against melanoma cells (SH-4) with an IC50 value of approximately 44.63 µM. This indicates a promising potential for the compound in cancer therapy .

The mechanism by which hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester exerts its effects appears to involve:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It causes cell cycle arrest predominantly in the S phase, suggesting it interferes with DNA synthesis .

Safety Profile

The safety profile of hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester indicates low cytotoxicity towards non-tumor cell lines, making it a candidate for further development as an anticancer agent without significant adverse effects .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of hexahydro-Pyrrolo[3,4-b]pyrrole derivatives compared to standard chemotherapeutic agents:

CompoundIC50 (µM)Mechanism of Action
Hexahydro-Pyrrolo[3,4-b]pyrrole44.63Induces apoptosis; S-phase arrest
Carboplatin18.2DNA cross-linking
Temozolomide50DNA methylation
Ribociclib34.96CDK inhibition

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that hexahydro derivatives exhibit selective toxicity towards tumor cells while sparing normal cells, indicating a favorable therapeutic index .
  • Structure-Activity Relationship (SAR) : Further investigations into SAR have revealed that modifications at the 3-position of the pyrrole ring enhance biological activity, suggesting potential pathways for optimizing efficacy .
  • Combination Therapies : Preliminary studies indicate that combining hexahydro-Pyrrolo[3,4-b]pyrrole with existing chemotherapeutics may enhance overall efficacy against resistant cancer types .

Q & A

Q. Optimization Tips :

  • Use excess LiOH for faster reaction times .
  • Monitor pH during acid quenching to avoid over-protonation .

How can contradictory data on reaction yields in ester hydrolysis be resolved?

Advanced Research Question
Discrepancies in yields (e.g., 70% vs. 94%) arise from:

  • Solvent Polarity : Dioxane/water mixtures enhance solubility of intermediates .
  • Temperature Control : Reflux vs. room temperature (RT) affects reaction kinetics .
  • Byproduct Formation : Side reactions (e.g., decarboxylation) may occur under prolonged heating .
    Systematic Analysis :
  • Replicate conditions from literature with strict parameter control.
  • Use LC-MS to identify byproducts and adjust stoichiometry .

What role does this compound play in developing USP30 inhibitors for mitochondrial dysfunction?

Advanced Research Question
The hexahydro-pyrrolo[3,4-b]pyrrole core is a key pharmacophore in USP30 inhibitors, which regulate mitochondrial protein degradation. For example:

  • Structural Modification : Introduction of a 2-cyanopyridine group enhances binding affinity to USP30 .
  • Biological Testing : In vitro assays show inhibition of USP30 at IC50 < 100 nM, with potential applications in cancer and fibrosis .
  • Methodology : Molecular docking studies guide substituent placement to optimize steric and electronic interactions .

What spectroscopic techniques are most reliable for characterizing synthetic intermediates?

Basic Research Question

  • 1H/13C NMR : Assign peaks for ethyl ester (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for OCH2) and pyrrolidine protons (δ ~2.5–3.5 ppm) .
  • IR Spectroscopy : Confirm ester carbonyl (1717 cm⁻¹) and hydrochloride salt formation (broad N-H stretch ~2500 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ = 212.289 for tert-butyl derivatives) .

How can researchers mitigate toxicity risks during handling?

Basic Research Question

  • Safety Protocols : Classify as Acute Toxicity Category 4 (oral/dermal/inhalation) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and respiratory protection for powder handling .
  • Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride
Reactant of Route 2
hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride

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